molecular formula C16H18N2O5S2 B2387570 N-(4-sulfamoylphenyl)-3-tosylpropanamide CAS No. 898437-04-2

N-(4-sulfamoylphenyl)-3-tosylpropanamide

Cat. No.: B2387570
CAS No.: 898437-04-2
M. Wt: 382.45
InChI Key: DJOXDWKPOJEKAV-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-3-tosylpropanamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Scientific Research Applications

N-(4-sulfamoylphenyl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

Target of Action

N-(4-sulfamoylphenyl)-3-tosylpropanamide primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug greatly impact its bioavailability and efficacy

Result of Action

The result of this compound’s action is the inhibition of cell cycle progression, specifically at the G1/S transition . This can lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-3-tosylpropanamide typically involves the reaction of 4-sulfamoylphenylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)-3-tosylpropanamide stands out due to its unique combination of a sulfonamide group and a tosyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXDWKPOJEKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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